molecular formula C4H6ClN3O B6267874 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride CAS No. 1864052-48-1

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride

Cat. No.: B6267874
CAS No.: 1864052-48-1
M. Wt: 147.6
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Description

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

1864052-48-1

Molecular Formula

C4H6ClN3O

Molecular Weight

147.6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride typically involves the reaction of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide and water . The reaction is carried out at room temperature for 6 to 10 hours, resulting in the formation of the desired triazole compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oximes.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and has broader applications in various fields.

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